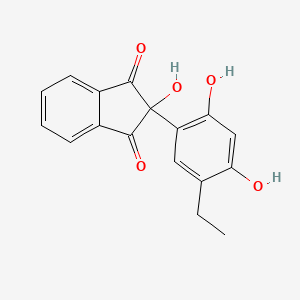
2-(5-Ethyl-2,4-dihydroxyphenyl)-2-hydroxy-1H-indene-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Ethyl-2,4-dihydroxyphenyl)-2-hydroxy-1H-indene-1,3(2H)-dione is an organic compound that belongs to the class of phenylpyrazoles This compound is characterized by its unique structure, which includes a pyrazole ring bound to a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Ethyl-2,4-dihydroxyphenyl)-2-hydroxy-1H-indene-1,3(2H)-dione typically involves the reaction of benzene-1,2-diamine with sulfinylbis[(2,4-dihydroxyphenyl)-methanethione] in methanol under reflux conditions for 3-4 hours . This method ensures the formation of the desired compound with high purity and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, it is likely that similar synthetic routes are scaled up for industrial applications. This involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Ethyl-2,4-dihydroxyphenyl)-2-hydroxy-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products
The major products formed from these reactions include quinones, hydroquinones, and substituted derivatives of the original compound
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(5-Ethyl-2,4-dihydroxyphenyl)-2-hydroxy-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of heat shock protein HSP90-alpha by binding to its N-terminal ATP binding domain . This interaction disrupts the protein’s function, leading to downstream effects on cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(1,3-Benzodioxol-5-yl)-5-(5-Ethyl-2,4-dihydroxyphenyl)-2H-pyrazole-3-carboxylic acid
- 2-(2,4-Dihydroxyphenyl)-1H-benzimidazole analogues
Uniqueness
2-(5-Ethyl-2,4-dihydroxyphenyl)-2-hydroxy-1H-indene-1,3(2H)-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to inhibit specific enzymes and interact with molecular targets sets it apart from other similar compounds.
Propriétés
Numéro CAS |
63182-97-8 |
|---|---|
Formule moléculaire |
C17H14O5 |
Poids moléculaire |
298.29 g/mol |
Nom IUPAC |
2-(5-ethyl-2,4-dihydroxyphenyl)-2-hydroxyindene-1,3-dione |
InChI |
InChI=1S/C17H14O5/c1-2-9-7-12(14(19)8-13(9)18)17(22)15(20)10-5-3-4-6-11(10)16(17)21/h3-8,18-19,22H,2H2,1H3 |
Clé InChI |
LZCFTTHLBREUIE-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C=C1O)O)C2(C(=O)C3=CC=CC=C3C2=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



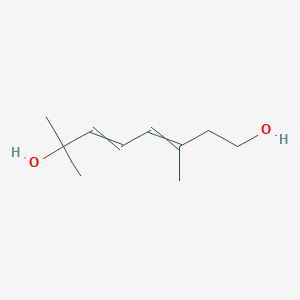

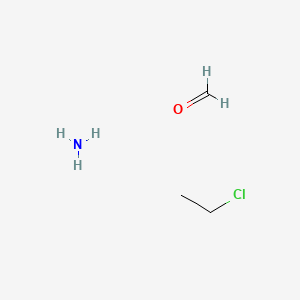
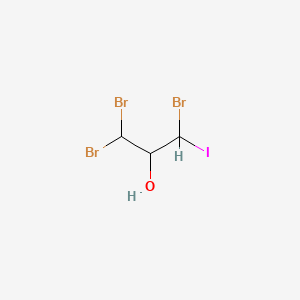
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[(4-methoxyphenyl)azo]-, disodium salt](/img/structure/B14498694.png)
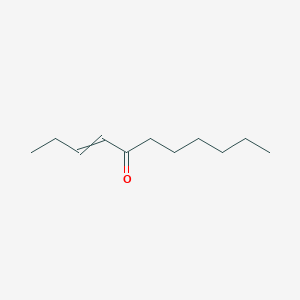
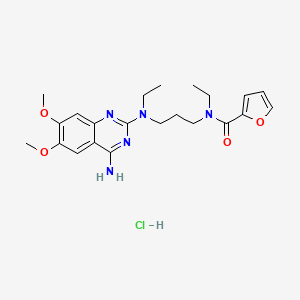
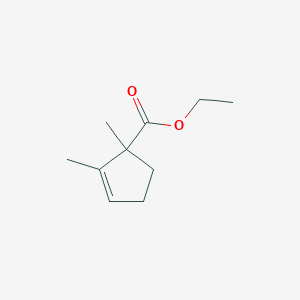
methyl}benzene](/img/structure/B14498725.png)
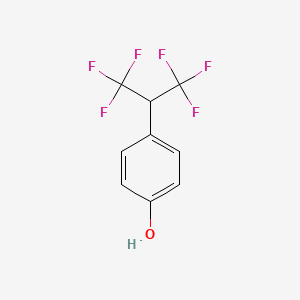

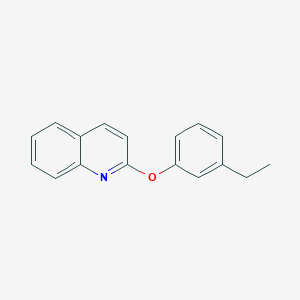
![1-[(2-Methoxyethyl)sulfanyl]ethan-1-ol](/img/structure/B14498754.png)
